molecular formula C15H15BrClN3O B12268240 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B12268240
M. Wt: 368.65 g/mol
InChI Key: UGKWEFVJPHAWBV-UHFFFAOYSA-N
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Description

1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the 3-bromo-2-methylbenzoyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • **1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole shares structural similarities with other pyrazole derivatives, such as this compound.
  • **Other similar compounds include various azetidinyl and benzoyl-substituted pyrazoles.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15BrClN3O

Molecular Weight

368.65 g/mol

IUPAC Name

(3-bromo-2-methylphenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C15H15BrClN3O/c1-10-13(3-2-4-14(10)16)15(21)19-6-11(7-19)8-20-9-12(17)5-18-20/h2-5,9,11H,6-8H2,1H3

InChI Key

UGKWEFVJPHAWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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